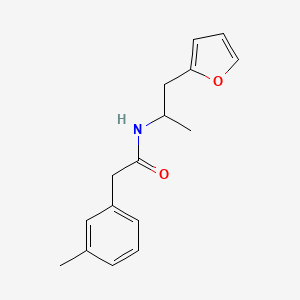

N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide, also known as FMA or Furametralone, is a synthetic compound that belongs to the class of amphetamines. It is a potent psychostimulant that has been widely used for scientific research purposes. The chemical structure of FMA is similar to that of other amphetamines, such as methamphetamine and MDMA, but it has unique properties that make it a valuable tool for studying the central nervous system.

Scientific Research Applications

Crystal Structure Analysis

Research on structurally similar compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, highlights the crystallographic analysis, showing specific inclinations between the acetamide group and the furan ring, and the formation of hydrogen bonds leading to the formation of inversion dimers and chains. This kind of structural information is crucial for understanding the reactivity and potential applications of similar compounds (Subhadramma et al., 2015).

Synthesis Methods

Studies have also explored synthesis methods for furan-2-ylacetamides, demonstrating various catalytic processes. For instance, an easy and convenient synthesis of 2-furan-2-ylacetamides has been reported, starting from readily available (Z)-2-en-4-yn-1-ols, employing a PdI2-catalyzed oxidative aminocarbonylation. This showcases the synthetic accessibility of furan-2-ylacetamides which can be pivotal for the development of N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyl)acetamide related research (Gabriele et al., 2006).

Biological Activity

Another angle of research focuses on the biological activity of compounds with furan and acetamide groups. For example, the synthesis, crystal structure, and biological activity of certain furan-2-ylacetamide derivatives have been investigated, showing moderate herbicidal and fungicidal activities. This suggests potential applications of structurally related compounds in agricultural chemistry (霍静倩 et al., 2016).

Chemical Transformations

Research into chemical transformations, such as the Betti reaction involving furfural and acetamide, indicates a method for creating compounds with furan-2-ylacetamide structures. These studies can provide insights into novel synthetic routes and chemical properties relevant to this compound (Gutnov et al., 2019).

Mechanism of Action

Mode of Action

It is known that furan derivatives play an important role in modern organic and medicinal chemistry . They are integral parts of diverse plant metabolites and exhibit multifaceted biological activities .

Biochemical Pathways

The compound is synthesized via the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst . The product of this reaction can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including antifertility, vascular relaxing, anti-inflammatory, and insecticidal activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-5-3-6-14(9-12)11-16(18)17-13(2)10-15-7-4-8-19-15/h3-9,13H,10-11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMHQJBFLHWZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(C)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)

![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2854181.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)